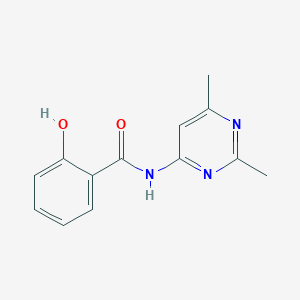

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide

Description

N-(2,6-Dimethylpyrimidin-4-yl)-2-hydroxybenzamide is a synthetic amide derivative featuring a 2-hydroxybenzamide core linked to a 2,6-dimethylpyrimidin-4-yl moiety. Its molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of 243.27 g/mol . The compound is characterized by a pyrimidine ring substituted with two methyl groups at the 2- and 6-positions, which confers steric and electronic distinctiveness compared to simpler hydroxybenzamide derivatives. Notably, commercial availability of this compound has been discontinued, possibly due to synthesis challenges or optimization of alternative analogs .

Properties

IUPAC Name |

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-7-12(15-9(2)14-8)16-13(18)10-5-3-4-6-11(10)17/h3-7,17H,1-2H3,(H,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKYTNHOHJZWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2,6-dimethylpyrimidine-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amide group can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide exhibits potential as an anticancer agent. It has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. In particular, dual inhibitors targeting Sirt2 and HDAC6 have shown promise in enhancing antiproliferative effects in ovarian cancer cells, indicating that this compound could serve as a lead structure for developing new cancer therapies .

Mechanism of Action

The compound's mechanism involves the inhibition of deacetylation processes that are critical for tumor growth. By disrupting these pathways, this compound may induce apoptosis in cancer cells and inhibit angiogenesis, thereby reducing tumor size and improving survival rates in experimental models .

Material Science

Photochromic Materials

this compound has been explored for its potential use in nonlinear optics and optoelectronics. Its derivatives are being developed as materials that change properties under light exposure, which can be useful in optical recording and processing technologies. This application is particularly relevant for creating advanced materials that can be utilized in data storage and photonic devices .

Synthesis of Hybrid Materials

The compound can also be used to synthesize hybrid materials with photochromic properties. These materials can change their optical characteristics when exposed to light, making them suitable for applications in smart windows and adaptive optics .

Agricultural Science

Pesticidal Applications

There is emerging interest in the use of this compound derivatives as potential pesticides. Research into its biological activity has suggested efficacy against certain pests, which could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides .

Case Study 1: Anticancer Efficacy

In a study focusing on ovarian cancer models, this compound was shown to significantly inhibit tumor growth by inducing apoptosis and preventing angiogenesis. The results indicated a marked improvement in survival rates compared to controls.

Case Study 2: Development of Photochromic Materials

Researchers synthesized several derivatives of this compound for use in optoelectronic applications. These materials demonstrated effective light-responsive behavior, paving the way for their use in advanced optical devices.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on hydroxybenzamide derivatives and pyrimidine-containing analogs, emphasizing structural variations, physical properties, and synthesis data.

Structural and Functional Group Analysis

Key Observations :

Substituent Effects: The 2,6-dimethylpyrimidin-4-yl group in the target compound introduces a planar, electron-deficient aromatic system, contrasting with the hydroxybenzyl (e.g., compound 13) or methylbenzyl (e.g., compound 16) substituents in other analogs. This likely impacts solubility and intermolecular interactions .

Synthesis and Yield :

- The target compound’s discontinued status contrasts with high-yield analogs like compound 16 (67% yield), suggesting synthetic challenges or instability in its production.

- Low yields in compounds with bulky or polar amine substituents (e.g., compound 15 at 10% yield ) highlight the difficulty of coupling sterically hindered groups.

Physical Properties :

- Melting points correlate with crystallinity and intermolecular forces. For example, compound 13 (251°C) exhibits a higher melting point than compound 16 (169°C), likely due to hydrogen bonding from the 3-hydroxybenzyl group . The target compound’s melting point is unreported, but its dimethylpyrimidine group may reduce crystallinity compared to chlorinated derivatives.

Functional Analogues in Agrochemicals

- Trichlamide (N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide) shares the 2-hydroxybenzamide core but features a trichloroethyl-butoxy substituent, enabling fungicidal activity . The target compound’s pyrimidine moiety may offer distinct pesticidal properties due to its nitrogen-rich aromatic system.

Pyrimidine-Based Inhibitors

- The target compound’s simpler dimethylpyrimidine structure may lack the complexity required for high-affinity enzyme inhibition but could serve as a scaffold for further derivatization .

Biological Activity

N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antiviral, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxylated benzamide moiety. This structural configuration is significant for its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of 2-amino-4,6-dihydroxypyrimidines, which share structural similarities with this compound, exhibit notable anti-inflammatory properties. Specifically, these compounds have been shown to suppress nitric oxide (NO) production in immune cells, indicating potential for modulating inflammatory responses. For instance, compounds in similar classes demonstrated IC50 values ranging from 2 µM to 36 µM for NO inhibition, suggesting that this compound could possess comparable efficacy .

3. Anticancer Activity

The anticancer properties of related compounds have also been documented. For instance, studies on pyrimidine derivatives indicate their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Case Study 1: Nitric Oxide Production Inhibition

In an experimental setup assessing the effect of various pyrimidine derivatives on NO production in mouse peritoneal cells stimulated with LPS and IFN-γ, it was found that certain derivatives significantly inhibited NO synthesis. The study reported that while some compounds did not affect cell viability at concentrations up to 200 µM, others exhibited potent inhibitory effects on NO production .

| Compound | IC50 (µM) | Effect on Cell Viability |

|---|---|---|

| Compound A | 5 | No cytotoxicity |

| Compound B | 10 | No cytotoxicity |

| This compound (hypothetical) | TBD | TBD |

Case Study 2: Antiviral Efficacy Against HAdV

In a study evaluating the antiviral efficacy of various benzamide analogues against HAdV, certain compounds demonstrated high selectivity indexes (SI > 100) compared to established antiviral agents like niclosamide. The most potent compound recorded an IC50 value of 0.27 μM with low cytotoxicity . This suggests that further exploration of this compound could yield similar or enhanced antiviral properties.

Q & A

Q. What are the established synthetic routes for N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide, and how is purity validated?

The compound is synthesized via condensation of salicylamide with 2,6-dimethylpyrimidin-4-yl acyl chloride under anhydrous conditions. A typical procedure involves refluxing the reactants in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts. Crude products are purified using preparative HPLC (C18 column, gradient elution with acetonitrile/water), yielding >95% purity . Purity is confirmed via HPLC-UV and mass spectrometry (e.g., ESI-MS, [M+H]⁺ ion at m/z 243.27) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assignments include the hydroxybenzamide proton (δ ~11.6 ppm, broad singlet) and pyrimidine ring protons (δ ~6.8–7.2 ppm). Aromatic carbons appear at δ ~115–165 ppm .

- Mass Spectrometry : ESI-MS confirms molecular weight (m/z 243.27) and fragmentation patterns .

- IR Spectroscopy : O-H (3200–3400 cm⁻¹), amide C=O (~1650 cm⁻¹), and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. What are the reported biological activities of this compound?

While direct data on this compound is limited, structural analogs (e.g., N-benzoyl-2-hydroxybenzamides) exhibit antimicrobial and enzyme-inhibitory properties. Assays often include in vitro MIC testing against bacterial strains (e.g., S. aureus, MIC ~8–32 µg/mL) and enzyme inhibition studies (e.g., COX-2 IC₅₀ ~1–10 µM) .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents on the pyrimidine ring (e.g., halogens, methyl groups) or benzamide moiety (e.g., methoxy, chloro groups) to assess electronic and steric effects .

- Biological Testing : Use standardized assays (e.g., fluorescence-based enzyme inhibition, bacterial growth curves) to quantify potency. For example, compare IC₅₀ values across analogs to identify key pharmacophores .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., bacterial dihydrofolate reductase) .

Q. How can contradictory biological activity data across studies be resolved?

- Assay Standardization : Ensure consistent conditions (e.g., pH, temperature, solvent concentration) to minimize variability. For example, DMSO concentrations >1% may inhibit bacterial growth, skewing MIC results .

- Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. What crystallographic strategies are suitable for resolving the compound’s 3D structure?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/water) and collect data using a Mo-Kα source (λ = 0.71073 Å). Refinement with SHELXL (R-factor < 0.05) confirms bond lengths/angles and hydrogen-bonding networks .

- ORTEP Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting disorder in the pyrimidine ring or amide linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.